molecular formula C4H4ClN3O7 B8320216 4,4,4-Trinitrobutyryl chloride

4,4,4-Trinitrobutyryl chloride

Cat. No.: B8320216
M. Wt: 241.54 g/mol
InChI Key: MFJJAPUWCYDEHI-UHFFFAOYSA-N
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Description

4,4,4-Trinitrobutyryl chloride (C₄H₄ClN₃O₇) is a highly reactive acyl chloride derivative characterized by three nitro (-NO₂) groups on the terminal carbon. Its synthesis involves the prolonged treatment of 4,4,4-trinitrobutyric acid with thionyl chloride (SOCl₂), yielding the product in good quantities . Due to its sensitivity, specialized techniques like the "falling film" molecular still are employed for distillation .

Properties

Molecular Formula

C4H4ClN3O7

Molecular Weight

241.54 g/mol

IUPAC Name

4,4,4-trinitrobutanoyl chloride

InChI

InChI=1S/C4H4ClN3O7/c5-3(9)1-2-4(6(10)11,7(12)13)8(14)15/h1-2H2

InChI Key

MFJJAPUWCYDEHI-UHFFFAOYSA-N

Canonical SMILES

C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chlorobutyryl Chloride (C₄H₆Cl₂O)

  • Structure : Single chlorine substituent on the terminal carbon.
  • Properties : Molecular weight 141 g/mol, CAS 4635-59-0. Less electrophilic due to chlorine’s weaker electron-withdrawing effect compared to nitro groups .
  • Applications : Pharmaceutical intermediate (e.g., carnitine derivatives) and agrochemical precursor .
  • Stability: Non-explosive; hazards include corrosivity and toxicity .
Parameter 4,4,4-Trinitrobutyryl Chloride 4-Chlorobutyryl Chloride
Molecular Weight (g/mol) ~258.5 141
Functional Groups 3 × -NO₂, -COCl -Cl, -COCl
Key Use Explosives Pharmaceuticals
Stability Sensitive to heat/decomposition Thermally stable

4-Phenylbutyryl Chloride (C₁₀H₁₁ClO)

  • Structure : Phenyl group attached to the acyl chain.
  • Properties : Molecular weight 182.6 g/mol, boiling point 244°C .
  • Applications : Acylating agent in drug synthesis (e.g., bioactive compounds) .
Parameter This compound 4-Phenylbutyryl Chloride
Molecular Weight (g/mol) ~258.5 182.6
Boiling Point Not reported (sensitive) 244°C
Key Use High-energy materials Drug intermediates

2,4,4,4-Tetrachlorobutyryl Chloride (C₄H₃Cl₅O)

  • Structure : Four chlorine atoms on carbons 2 and 4.
  • Properties : Molecular weight 244.3 g/mol, density 1.639 g/cm³ .
  • Reactivity : Highly electrophilic due to multiple chlorines but lacks nitro groups.
Parameter This compound 2,4,4,4-Tetrachlorobutyryl Chloride
Density (g/cm³) Not reported 1.639
Hazard Profile Explosive Corrosive

4-(4-Nitrophenyl)butyryl Chloride (C₁₀H₁₀ClNO₃)

  • Structure : Nitro group on a phenyl ring.
  • Properties : Molecular weight 227.6 g/mol, CAS 5600-63-5 .
  • Reactivity : Nitro group on aromatic ring reduces shock sensitivity compared to aliphatic nitro groups.
Parameter This compound 4-(4-Nitrophenyl)butyryl Chloride
Nitro Group Position Aliphatic Aromatic
Key Use Energetic esters Organic synthesis

Q & A

Q. What are the optimal synthetic routes for preparing 4,4,4-trinitrobutyryl chloride, and how do reaction conditions influence yield?

this compound is synthesized via prolonged treatment of 4,4,4-trinitrobutyric acid with thionyl chloride (SOCl₂). Evidence indicates that extended reaction times (e.g., 24 hours) in benzene solvent improve yields significantly compared to shorter durations, which favor anhydride formation . For large-scale purification, a "falling film" molecular still is recommended to handle the compound’s sensitivity .

Method Reagent Solvent Time Yield
StandardSOCl₂Benzene24 hours~80%
ModifiedSOCl₂ (half-equivalent)Benzene4 hoursLow (anhydride dominant)

Q. What are the primary applications of this compound in energetic materials research?

This compound is used to synthesize energetic plasticizers by reacting with hydroxyl-containing precursors. For example, esterification with 2,2,2-trinitroethanol in sulfuric acid (H₂SO₄) produces high-purity esters (95–98% yield) under controlled conditions (65°C for 3–5 hours) . It also reacts with nitro-terminated polymers like BAMO (3,3-bis(azidomethyl)oxetane) to form thermally stable derivatives for propellants .

Q. How can researchers safely handle and store this compound?

Due to its reactivity and sensitivity, storage at low temperatures (0–6°C) in airtight containers is critical. Pyridine-acetic acid buffers can mitigate HCl release during reactions, preventing unintended polymer dehydration . Use inert atmospheres (e.g., N₂) during synthesis to avoid decomposition.

Advanced Research Questions

Q. What mechanistic insights explain failed esterification attempts with polyvinyl alcohol (PVA)?

Esterification of PVA with this compound often results in side reactions. HCl released during the reaction catalyzes PVA dehydration, forming conjugated olefinic polymers instead of the desired esters . Buffering with pyridine-acetic acid reduces HCl activity but still yields low nitrogen content (3.6%), suggesting incomplete esterification . Alternative approaches, such as using mixed alkane sulfonic acid solvents, have not resolved this issue .

Q. How can reaction conditions be optimized to avoid byproducts during esterification?

Key parameters include:

  • Catalyst choice : Sulfuric acid outperforms AlCl₃ in esterification with 2,2,2-trinitroethanol, reducing reaction time from overnight to 3–5 hours .
  • Temperature control : Maintaining 65°C ensures rapid ester formation without decomposition.
  • Solvent selection : Benzene minimizes side reactions compared to polar solvents.

Q. What analytical methods are recommended for characterizing this compound derivatives?

  • NMR spectroscopy : Track esterification progress via shifts in carbonyl (C=O) and nitro (NO₂) groups.
  • Elemental analysis : Quantify nitrogen content to confirm ester purity vs. side products .
  • Thermal stability assays : DSC/TGA can assess plasticizer compatibility in explosive formulations .

Q. What computational tools support structural refinement of nitro-compound derivatives?

SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of energetic materials. However, limitations in handling high-Z atoms (e.g., Cl, N) may require complementary software like Olex2 for electron density mapping .

Data Contradictions and Resolution

Q. Why do synthesis yields vary across literature reports?

Discrepancies arise from differences in:

  • Reaction duration : Prolonged SOCl₂ treatment (24 hours) vs. shorter times for anhydrides .
  • Scaling : Pilot-scale distillation via falling film stills improves purity vs. small-batch methods .
  • Catalyst activity : H₂SO₄ vs. Lewis acids (AlCl₃) in esterification .

Q. How can researchers reconcile conflicting data on polymer compatibility?

Polymer reactivity depends on backbone flexibility and hydroxyl accessibility. For example, rigid polymers like PVA resist esterification, while flexible polyethers (e.g., BAMO) react efficiently . Pre-functionalizing polymers with nucleophilic groups (e.g., azides) may enhance compatibility.

Methodological Recommendations

  • Synthesis : Prioritize SOCl₂ in benzene with 24-hour reflux for high yields .
  • Purification : Use falling film distillation for heat-sensitive batches .
  • Esterification : Employ H₂SO₄ at 65°C for rapid, high-yield reactions .
  • Analysis : Combine NMR, elemental analysis, and thermal profiling for comprehensive characterization .

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